An In-Depth Technical Guide to 2-Chloro-4-ethyl-1,3-benzothiazole
An In-Depth Technical Guide to 2-Chloro-4-ethyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-ethyl-1,3-benzothiazole (CAS No. 176976-44-6), a heterocyclic compound of interest in synthetic and medicinal chemistry. Drawing from established principles of organic synthesis and the broader pharmacological importance of the benzothiazole scaffold, this document details the compound's structure, potential synthetic pathways, key chemical properties, and safety considerations. It is designed to equip researchers and drug development professionals with the foundational knowledge necessary for the effective handling, application, and derivatization of this molecule.
Core Compound Identification and Properties
2-Chloro-4-ethyl-1,3-benzothiazole is a substituted aromatic heterocyclic compound. The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The presence of a reactive chlorine atom at the 2-position and an ethyl group at the 4-position makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 2-Chloro-4-ethyl-1,3-benzothiazole
| Property | Value | Source |
| CAS Number | 176976-44-6 | |
| Molecular Formula | C₉H₈ClNS | |
| Molecular Weight | 197.69 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| InChI Code | 1S/C9H8ClNS/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 | |
| InChI Key | NQOWVESUHAQWMO-UHFFFAOYSA-N |
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole nucleus is a cornerstone in the development of therapeutic agents due to its wide range of pharmacological activities.[1] This structural motif is present in numerous compounds investigated for their antitumor, anti-inflammatory, analgesic, antimicrobial, and anti-HIV properties.[1] The versatility of the benzothiazole ring system allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. The 2-position, in particular, is a frequent site for derivatization to generate molecules with potent biological effects.[2]
Synthesis of 2-Substituted Benzothiazoles: Established Methodologies
General Synthetic Approach
A plausible synthetic route would start from 4-ethyl-2-aminothiophenol. The formation of the thiazole ring and the introduction of the chlorine atom at the 2-position can be achieved through various methods, including reactions with phosgene or its equivalents.
A general reaction scheme for the synthesis of 2-substituted benzothiazoles often involves the condensation of a 2-aminothiophenol with an aldehyde, followed by oxidation. For the synthesis of 2-chloro derivatives, a different approach is necessary. One potential pathway could involve the conversion of a 2-hydroxy or 2-mercaptobenzothiazole precursor to the 2-chloro derivative using a chlorinating agent.
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
Illustrative Experimental Protocol for a Related Compound: Synthesis of Ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
This protocol, while not for the title compound, illustrates a common synthetic manipulation of the benzothiazole core and can serve as a foundational method for derivatization.
Objective: To synthesize ethyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate through the reaction of a substituted benzothiazole with chloroethylacetate.[3]
Materials:
-
2-aminobenzothiazole or 2-mercaptobenzothiazole (0.01 M)
-
Dry Acetone
-
Potassium Carbonate (K₂CO₃) (0.005 M)
-
Ethyl chloroacetate (0.01 M)
-
Diethyl ether
-
Ice-cold water
Procedure:
-
Dissolve 2-aminobenzothiazole or 2-mercaptobenzothiazole (0.01 M) in acetone and stir for 30 minutes.[3]
-
Add potassium carbonate (0.005 M) to the mixture and reflux.[3]
-
Add ethyl chloroacetate (0.01 M) dropwise over 15 minutes.[3]
-
Continue refluxing the reaction mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
After completion, remove the acetone by distillation.[3]
-
Pour the remaining filtrate into well-stirred, ice-cold water.[3]
-
Extract the product from the aqueous layer using diethyl ether.[3]
-
The crude product can be purified by recrystallization from acetone.[3]
The Role of 2-Chloro-4-ethyl-1,3-benzothiazole in Drug Discovery and Development
As a functionalized building block, 2-Chloro-4-ethyl-1,3-benzothiazole holds potential as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The reactive 2-chloro group serves as a handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.
Caption: The strategic role of 2-Chloro-4-ethyl-1,3-benzothiazole in a drug discovery workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-ethyl-1,3-benzothiazole is not publicly available, hazard information can be inferred from related compounds such as 2-chlorobenzothiazole and other chlorinated thiazole derivatives.
General Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[4][5]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
Potential Hazards (based on related compounds):
First Aid Measures (General Guidance):
-
In case of skin contact: Immediately wash with plenty of soap and water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]
Conclusion and Future Perspectives
2-Chloro-4-ethyl-1,3-benzothiazole represents a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. Its utility lies in the combination of the pharmacologically relevant benzothiazole core and the reactive 2-chloro substituent. Future research efforts could focus on the development of efficient and scalable synthetic protocols for this compound, as well as the exploration of its reactivity in the generation of novel derivatives. The screening of these new chemical entities for a range of biological activities will be crucial in unlocking the full therapeutic potential of this and related benzothiazole scaffolds.
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National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. PubChem. Retrieved January 24, 2026, from [Link]
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Service Best. (2021, March 8). Safety Data Sheet. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Retrieved January 24, 2026, from [Link]
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El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[6][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 27(15), 4991.
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PubChem. (n.d.). 2-Chloro-4-ethylhexan-3-one. Retrieved January 24, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (2019). Supporting Information for: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Retrieved January 24, 2026, from [Link]
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